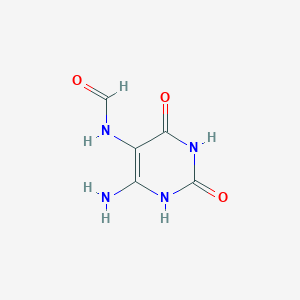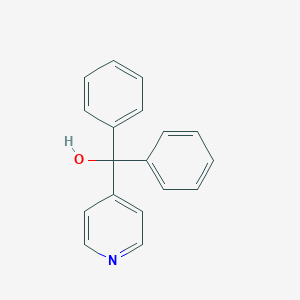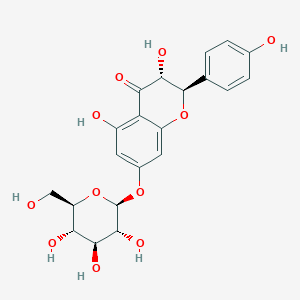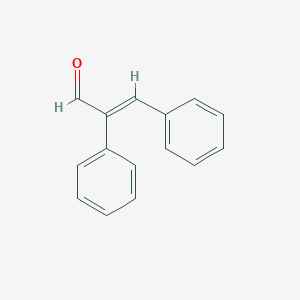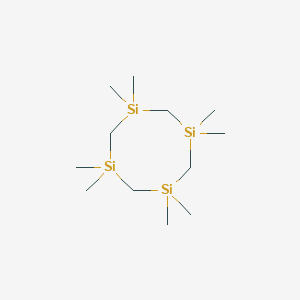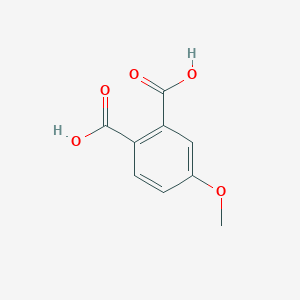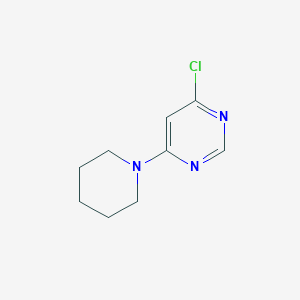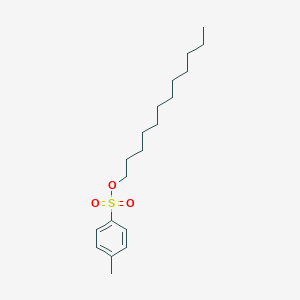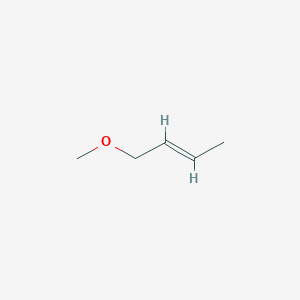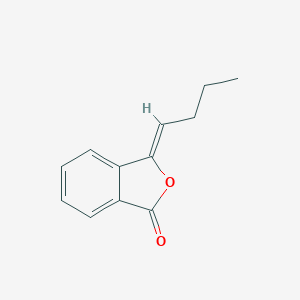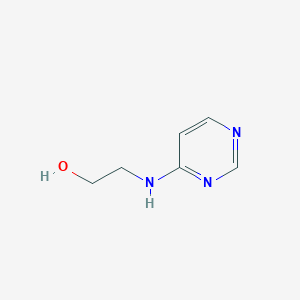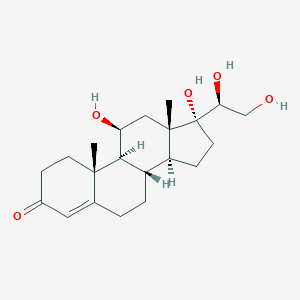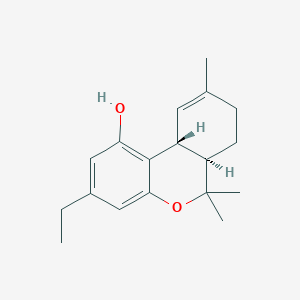
Ethyl-delta-9-tetrahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-delta-9-tetrahydrocannabinol, also known as ethyl THC, is a synthetic cannabinoid that is chemically similar to the psychoactive compound found in cannabis. Ethyl THC is synthesized in a laboratory and is not naturally occurring. It is a potent compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Ethyl THC acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Ethyl THC binds to the CB1 and CB2 receptors, which are found throughout the body, including the brain, immune system, and gastrointestinal tract. This binding results in the activation of various signaling pathways, which can lead to the modulation of pain, inflammation, and nausea.
Biochemical and Physiological Effects
Ethyl THC has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Ethyl THC has also been shown to reduce nausea and vomiting in chemotherapy patients. Additionally, it has been shown to stimulate appetite in animal models and to have potential for the treatment of neurological disorders such as epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl THC has several advantages for laboratory experiments. It is a potent compound that can be used in small concentrations, which reduces the amount of material needed for experiments. Additionally, Ethyl-delta-9-tetrahydrocannabinol THC is a synthetic compound, which means that it is more consistent in its chemical composition than natural compounds. However, there are also limitations to using this compound THC in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, there may be ethical concerns with the use of synthetic cannabinoids in animal studies.
Direcciones Futuras
There are several future directions for the study of Ethyl-delta-9-tetrahydrocannabinol THC. One area of research is the potential use of this compound THC for the treatment of pain and inflammation. Another area of research is the potential use of this compound THC for the treatment of neurological disorders such as epilepsy. Additionally, there is a need for further research on the safety and efficacy of this compound THC in humans. Overall, the study of this compound THC has the potential to lead to the development of new therapies for a range of medical conditions.
Métodos De Síntesis
Ethyl THC is synthesized in a laboratory using various chemical reactions. One common method involves the reaction of delta-9-tetrahydrocannabinol with Ethyl-delta-9-tetrahydrocannabinol iodide in the presence of a base. This reaction results in the formation of this compound THC. Another method involves the use of boron trifluoride etherate as a catalyst to convert delta-9-tetrahydrocannabinol to this compound THC.
Aplicaciones Científicas De Investigación
Ethyl THC has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and antiemetic properties. Ethyl THC has also been shown to have potential as an appetite stimulant and for the treatment of neurological disorders such as epilepsy.
Propiedades
Número CAS |
134840-81-6 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
JJBMVXFZSLTKCL-ZIAGYGMSSA-N |
SMILES isomérico |
CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES |
CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Sinónimos |
ethyl-delta-9-tetrahydrocannabinol ethyl-delta-9-THC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



